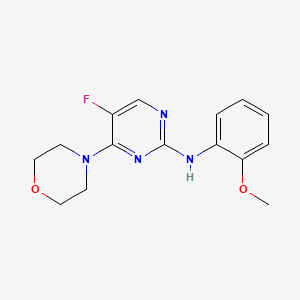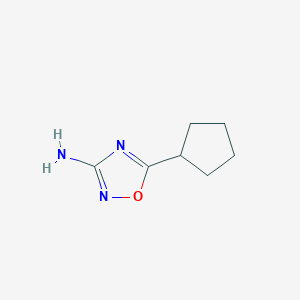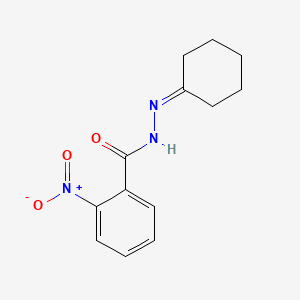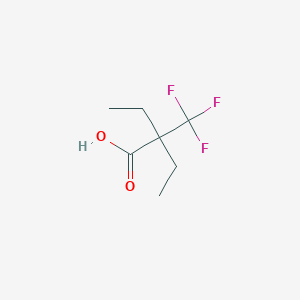
2-Ethyl-2-trifluoromethyl-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,3-Trifluoro-2,2-diethylpropionic acid is an organic compound characterized by the presence of three fluorine atoms and two ethyl groups attached to a propionic acid backbone. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2,2-diethylpropionic acid typically involves the introduction of fluorine atoms into the propionic acid structure. One common method is the fluorination of 2,2-diethylpropionic acid using a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of 3,3,3-Trifluoro-2,2-diethylpropionic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions: 3,3,3-Trifluoro-2,2-diethylpropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of trifluoroacetone or trifluoroacetaldehyde.
Reduction: Formation of 3,3,3-trifluoro-2,2-diethylpropanol.
Substitution: Formation of derivatives with substituted functional groups.
科学的研究の応用
3,3,3-Trifluoro-2,2-diethylpropionic acid is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of 3,3,3-Trifluoro-2,2-diethylpropionic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biochemical activities. The exact pathways depend on the specific application and target molecule.
類似化合物との比較
- 3,3,3-Trifluoro-2,2-dimethylpropionic acid
- 2,2,3,3-Tetrafluoro-1-propanol
- 2,2-Dichloro-3,3,3-trifluoropropionic acid
Comparison: 3,3,3-Trifluoro-2,2-diethylpropionic acid is unique due to its two ethyl groups, which differentiate it from similar compounds that may have different alkyl groups or additional halogen atoms
特性
分子式 |
C7H11F3O2 |
|---|---|
分子量 |
184.16 g/mol |
IUPAC名 |
2-ethyl-2-(trifluoromethyl)butanoic acid |
InChI |
InChI=1S/C7H11F3O2/c1-3-6(4-2,5(11)12)7(8,9)10/h3-4H2,1-2H3,(H,11,12) |
InChIキー |
IYUBQGFVCNZOSY-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-thiophen-2-yl-acetamide](/img/structure/B12448302.png)
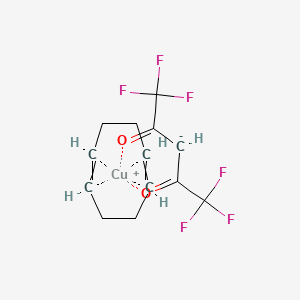
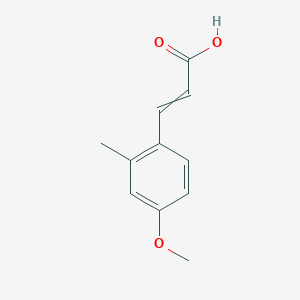
![4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N,N-diethylbenzenesulfonamide](/img/structure/B12448318.png)
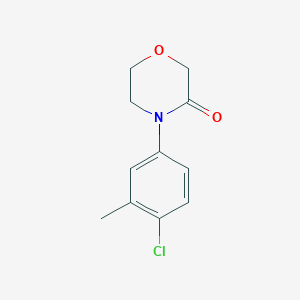
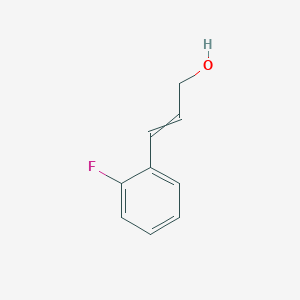
![N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B12448340.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B12448351.png)
![Propyl 4-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoate](/img/structure/B12448352.png)
![N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B12448365.png)
